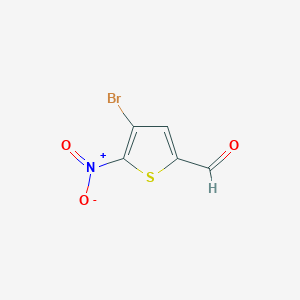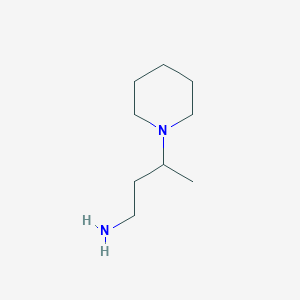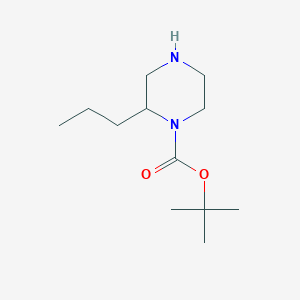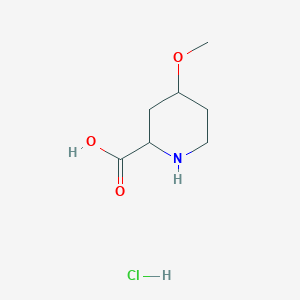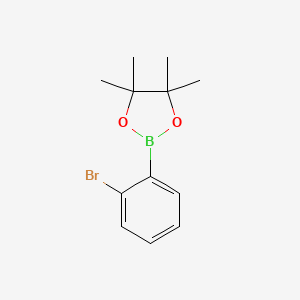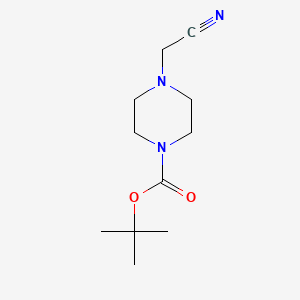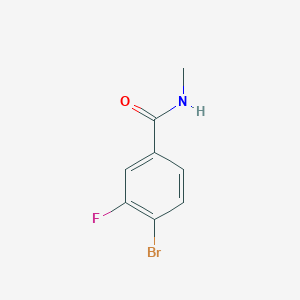![molecular formula C13H15N3O2 B1291420 7-苄基-1,3,7-三氮杂螺[4.4]壬烷-2,4-二酮 CAS No. 28863-87-8](/img/structure/B1291420.png)
7-苄基-1,3,7-三氮杂螺[4.4]壬烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, also known as 7-Bn-TSPN, is an organic compound consisting of a seven-membered ring containing two nitrogen atoms. It is a spirocyclic compound, meaning it contains two fused rings, and is a member of the spiro[4.4]nonane family of compounds. 7-Bn-TSPN is a versatile compound with a variety of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry.
科学研究应用
在药物化学中的三嗪
三嗪及其衍生物,如7-苄基-1,3,7-三氮杂螺[4.4]壬烷-2,4-二酮,展现出广泛的生物活性。它们的应用范围从抗菌、抗真菌、抗癌、抗病毒、抗疟疾、抗炎症到抗溃疡等性质。这种多功能性使三嗪核心成为未来药物开发的引人注目的核心(Verma, Sinha, & Bansal, 2019)。
基于苯的化合物及其应用
苯-1,3,5-三甲酰胺在超分子化学中的应用
由于其简单的结构、易获取性以及自组装的超分子能力,苯-1,3,5-三甲酰胺(BTAs)引起了人们的关注。它们在纳米技术、聚合物加工以及生物医学应用等领域具有广泛的应用,突显了苯基化合物的多学科影响(Cantekin, de Greef, & Palmans, 2012)。
三唑衍生物及其应用
药物开发中的三唑化合物
三唑是另一类杂环化合物,由于其广泛的生物活性而受到重视。开发具有抗炎、抗微生物、抗结核菌、抗肿瘤和抗病毒性质的新型三唑化合物表明它们在治疗各种疾病,包括被忽视的疾病中的潜力(Ferreira et al., 2013)。
基于苯并环庚啶的化合物
生物应用中的苯并环庚啶
对苯并环庚啶基化合物的审查揭示了它们对某些细胞系的细胞毒性、与DNA形成复合物的能力以及在多药耐药逆转中的作用。在生物和药物背景下探索这些化合物为新型治疗应用开辟了途径(Kawase, Saito, & Motohashi, 2000)。
作用机制
- Necroptosis is a form of programmed cell death morphologically similar to necrosis. It plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
- Inhibitors of necroptosis, such as 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, prevent the activation of RIPK1 and RIPK3, thereby blocking necroptosis and its associated immune-stress responses .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
生化分析
Biochemical Properties
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione plays a significant role in biochemical reactions, particularly in enzymatic transesterification reactions . This compound has been found to interact with enzymes such as integrin α L β 2, which is involved in the delivery of leukocytes to sites of inflammation . The nature of these interactions suggests that 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione may act as an antagonist, inhibiting the function of integrin α L β 2 and potentially modulating inflammatory responses.
Cellular Effects
The effects of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . This inhibition can impact cellular processes such as cell migration, proliferation, and tissue remodeling.
Molecular Mechanism
At the molecular level, 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione exerts its effects through specific binding interactions with biomolecules. It has been found to bind to integrin α L β 2, inhibiting its function and thereby modulating leukocyte delivery to inflammation sites . Additionally, this compound can inhibit matrix metalloproteinases, affecting the breakdown of extracellular matrix components and influencing cellular behavior . These molecular interactions highlight the potential therapeutic applications of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione in inflammatory and tissue remodeling disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione remains stable under specific storage conditions, such as being sealed in a dry environment and stored in a freezer at temperatures below -20°C . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications. Understanding the dosage-dependent effects of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is essential for its safe and effective use in research and potential clinical settings.
Metabolic Pathways
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound has been shown to affect metabolic flux and metabolite levels, potentially altering cellular energy production and utilization . The specific enzymes and cofactors involved in the metabolism of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione are critical for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione within cells and tissues are essential aspects of its biochemical profile. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione can influence its accumulation and activity, impacting its overall biological effects.
Subcellular Localization
The subcellular localization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-13(15-12(18)14-11)6-7-16(9-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHBDUGHJGKVFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625198 |
Source


|
| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28863-87-8 |
Source


|
| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
